molecular formula C10H10F3N3O3 B7532755 [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate

[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate

Cat. No.: B7532755
M. Wt: 277.20 g/mol
InChI Key: VTIVSZJKVWXYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate, also known as TFA-2-APC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been found to activate the protein kinase A (PKA) signaling pathway, which plays a role in various cellular processes such as metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. This compound has also been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In the brain, this compound has been found to enhance memory and cognitive function by increasing the levels of neurotransmitters such as dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate in lab experiments is its high purity and yield after synthesis. This compound is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, one limitation of using this compound is its high cost, which may limit its accessibility to researchers with limited resources.

Future Directions

There are several future directions for the study of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate. One direction is to further investigate its mechanism of action and its potential targets in various signaling pathways. Another direction is to explore its potential applications in other fields such as immunology and infectious diseases. Additionally, the development of new analogs of this compound with improved potency and selectivity may lead to the discovery of new drugs for various diseases.

Synthesis Methods

The synthesis of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate involves the reaction of 2-aminopyridine-3-carboxylic acid with N,N-diisopropylethylamine (DIPEA) and 2,2,2-trifluoroethyl chloroformate in the presence of a coupling reagent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The product is obtained in high yield and purity after purification by column chromatography.

Scientific Research Applications

[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been found to enhance memory and cognitive function by modulating the activity of neurotransmitters such as dopamine and acetylcholine. In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs for various diseases.

Properties

IUPAC Name

[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O3/c11-10(12,13)5-16-7(17)4-19-9(18)6-2-1-3-15-8(6)14/h1-3H,4-5H2,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIVSZJKVWXYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)OCC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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